molecular formula C5H9NO3 B12413079 N-Acetyl-beta-alanine-d3

N-Acetyl-beta-alanine-d3

Cat. No.: B12413079
M. Wt: 134.15 g/mol
InChI Key: LJLLAWRMBZNPMO-FIBGUPNXSA-N
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Description

Contextualization of Beta-Alanine (B559535) and its N-Acetylated Derivatives in Biochemical Systems

Beta-alanine is a naturally occurring beta-amino acid that is not incorporated into proteins during translation. google.com In vivo, it is formed through the degradation of dihydrouracil (B119008) and carnosine. nih.gov Beta-alanine is a component of the naturally occurring dipeptides carnosine and anserine, as well as pantothenic acid (vitamin B5), which is a constituent of coenzyme A. nih.govnih.gov A key role of beta-alanine is serving as the rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine), a dipeptide found in high concentrations in muscle and brain tissue. nih.govnih.gov Carnosine has several important physiological functions, including acting as an intracellular pH buffer, an antioxidant, and a metal-ion chelator. nih.govnih.gov

N-acetyl-beta-alanine is the N-acetylated derivative of beta-alanine. hmdb.ca It is recognized as a metabolite in various organisms, from bacteria to humans. wikipedia.org In biochemical pathways, N-acetyl-beta-alanine is a substrate for the enzyme N-acetyl-beta-alanine deacetylase. wikipedia.orgmdpi.com This enzyme hydrolyzes N-acetyl-beta-alanine to produce acetate (B1210297) and beta-alanine, thus playing a role in beta-alanine metabolism. nih.govmdpi.com The acetylation of beta-alanine to form N-acetyl-beta-alanine and its subsequent deacetylation represent a metabolic loop that can influence the availability of beta-alanine for carnosine synthesis and other metabolic processes. chempep.com In some metabolic disorders, such as isovaleric acidemia, altered levels of N-acetylated amino acids have been observed, suggesting their potential role as biomarkers.

Significance of Stable Isotope-Labeled Analogs in Contemporary Biochemical Research

Stable isotope-labeled analogs of endogenous compounds are indispensable tools in modern biochemical research, particularly in the fields of metabolomics and proteomics. eurisotop.com Unlike radioactive isotopes, stable isotopes are non-radioactive, making them safe for use in a wide range of experimental settings, including studies involving human subjects. sigmaaldrich.com The incorporation of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into a molecule results in a compound that is chemically identical to its natural counterpart but has a higher mass. eurisotop.com

This mass difference is the key to their utility and can be readily detected by mass spectrometry (MS). sigmaaldrich.com One of the most significant applications of stable isotope-labeled compounds is their use as internal standards for quantification. nih.gov By adding a known amount of the labeled compound to a biological sample, researchers can accurately measure the concentration of the corresponding unlabeled endogenous compound, correcting for variations in sample preparation and instrument response. nih.gov This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for quantitative analysis in complex biological matrices. nih.gov

Stable isotope labeling also enables metabolic flux analysis, allowing researchers to trace the movement of atoms through metabolic pathways and determine the rates of synthesis and degradation of biomolecules. sigmaaldrich.com This provides a dynamic view of metabolism that cannot be obtained from concentration measurements alone. sigmaaldrich.com

Rationale for Deuterium Labeling in Metabolic and Mechanistic Investigations

Deuterium (²H), a stable isotope of hydrogen, is a particularly useful label in metabolic and mechanistic research for several reasons. nih.gov The substitution of hydrogen with deuterium creates a C-D bond, which is stronger than a C-H bond. This difference in bond strength can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond proceed at a slower rate than those involving a C-H bond. nih.gov Researchers can exploit the KIE to investigate reaction mechanisms and identify rate-limiting steps in metabolic pathways.

Furthermore, deuterium labeling is a powerful technique for tracing the metabolic fate of molecules in vivo. By administering a deuterated compound, scientists can follow its absorption, distribution, metabolism, and excretion (ADME) and identify its various metabolites using mass spectrometry. This approach is widely used in drug discovery and development to understand the metabolic stability of new drug candidates. nih.gov Modifying a drug molecule with deuterium at a site of metabolic attack can slow down its metabolism, potentially improving its pharmacokinetic profile. chempep.com

In the context of N-Acetyl-beta-alanine-d3, the deuterium atoms provide a stable isotopic signature that allows it to be distinguished from the endogenous, unlabeled N-acetyl-beta-alanine. This makes it an ideal internal standard for accurately quantifying the levels of N-acetyl-beta-alanine in biological fluids and tissues. Such measurements are crucial for studying the metabolism of beta-alanine and its derivatives in both healthy and diseased states.

Overview of Research Imperatives and Future Directions for this compound Studies

The application of this compound in academic research is poised to contribute to a deeper understanding of beta-alanine metabolism and its role in health and disease. Key research imperatives and future directions include:

Elucidating the role of N-acetylation in beta-alanine homeostasis: Further research is needed to fully understand the physiological significance of the N-acetylation and deacetylation of beta-alanine. This compound can be used as a tracer to study the dynamics of this metabolic loop and its impact on the availability of beta-alanine for carnosine synthesis.

Investigating beta-alanine metabolism in disease states: Altered beta-alanine metabolism has been implicated in various conditions, including metabolic disorders and neurological diseases. The use of this compound as an internal standard will facilitate accurate quantification of N-acetyl-beta-alanine in patient samples, potentially identifying it as a useful biomarker for diagnosis or disease monitoring.

Application in pharmacokinetic studies: The principles of using deuterated compounds to study drug metabolism can be applied to N-Acetyl-beta-alanine itself. By comparing the metabolism of labeled and unlabeled N-acetyl-beta-alanine, researchers could gain insights into its metabolic stability and pathways.

Development of advanced analytical methods: The availability of high-purity this compound will support the development and validation of more sensitive and specific analytical methods for the comprehensive analysis of beta-alanine and its related metabolites in complex biological systems.

Future studies employing this compound are expected to provide valuable new knowledge regarding the biochemical intricacies of beta-alanine metabolism and its relevance to human physiology and pathology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H9NO3

Molecular Weight

134.15 g/mol

IUPAC Name

3-[(2,2,2-trideuterioacetyl)amino]propanoic acid

InChI

InChI=1S/C5H9NO3/c1-4(7)6-3-2-5(8)9/h2-3H2,1H3,(H,6,7)(H,8,9)/i1D3

InChI Key

LJLLAWRMBZNPMO-FIBGUPNXSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NCCC(=O)O

Canonical SMILES

CC(=O)NCCC(=O)O

Origin of Product

United States

Synthetic Methodologies for Deuterated N Acetyl Beta Alanine

Chemical Synthesis Pathways for N-Acetyl-beta-alanine-d3

The synthesis of this compound is primarily achieved through the N-acetylation of the parent amino acid, beta-alanine (B559535), using a deuterated acetylating agent. This approach ensures the specific incorporation of deuterium (B1214612) into the acetyl moiety.

The most direct pathway for synthesizing this compound involves the acylation of beta-alanine. In this reaction, the amino group of beta-alanine acts as a nucleophile, attacking the electrophilic carbonyl carbon of a deuterated acetyl source. The common deuterated precursor for this reaction is acetic anhydride-d6 (D₃C-CO)₂O.

NH₂(CH₂)₂COOH + (D₃C-CO)₂O → D₃C-CONH(CH₂)₂COOH + D₃C-COOH

This method is efficient because it directly introduces the trideuteromethyl group in a single step. The use of deuterated precursors is a standard and effective technique for preparing isotopically labeled compounds. mdpi.comresearchgate.net

The successful synthesis and high isotopic purity of this compound depend on carefully controlled reaction conditions. The acylation is typically performed using beta-alanine and acetic anhydride-d6. google.comgoogle.com Glacial acetic acid often serves as the reaction medium.

Optimization strategies focus on maximizing the yield and ensuring the isotopic label remains intact without undergoing unintended hydrogen-deuterium (H/D) exchange.

Temperature Control: The reaction is typically heated to facilitate the acylation process, with temperatures ranging from 30°C to 90°C. google.com Careful control is necessary to prevent side reactions or degradation of the product.

Stoichiometry: A slight excess of the acetylating agent, acetic anhydride-d6, is often used to ensure the complete conversion of beta-alanine.

Reaction Time: The reaction is allowed to proceed for several hours to ensure completion. google.com Monitoring the reaction progress via techniques like thin-layer chromatography (TLC) can help determine the optimal reaction time.

Solvent Choice: The use of an aprotic solvent or a deuterated protic solvent like acetic acid-d4 can be considered to minimize any potential for H/D exchange, although the C-D bonds on the acetyl group are generally stable under these conditions.

Interactive Table:

Purification Techniques for High-Purity this compound

After synthesis, the crude product contains the desired this compound, along with unreacted starting materials, the deuterated acetic acid byproduct, and the solvent. Achieving high purity is essential for its use as an analytical standard or in research applications.

Chromatography is a powerful technique for isolating and purifying compounds from complex mixtures. moravek.com For a polar molecule like this compound, High-Performance Liquid Chromatography (HPLC) is a particularly effective method.

Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC mode for purifying small organic molecules. A nonpolar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is based on the differential partitioning of the mixture components between the stationary and mobile phases.

Ion-Exchange Chromatography: Given the presence of a carboxylic acid group, ion-exchange chromatography can also be employed to separate the product from non-ionic impurities.

The use of chromatography is well-established for the separation of isotopic forms of compounds, which may exhibit very slight differences in retention times. iaea.orgnih.gov

Interactive Table:

Following the initial workup, which typically involves the removal of the reaction solvent under reduced pressure, recrystallization is a crucial step for purification. google.com This technique separates the product from impurities based on differences in their solubility in a specific solvent system at different temperatures.

The selection of an appropriate solvent is critical. The ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while impurities should remain soluble or insoluble at all temperatures. For N-acetylated amino acids, polar solvents or solvent mixtures are often effective. researchgate.netnih.gov After cooling the saturated solution, the purified this compound crystallizes and can be isolated by filtration, followed by washing with a cold solvent and drying.

Characterization of Isotopic Enrichment and Positional Specificity

Confirming the identity, purity, isotopic enrichment, and the specific location of the deuterium atoms is the final and most critical phase. This is accomplished using a combination of spectroscopic techniques.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and to quantify the level of deuterium incorporation. spectroscopyonline.com The mass of this compound will be three mass units higher than its unlabeled counterpart. High-resolution mass spectrometry (HRMS) can provide a precise mass measurement, confirming the elemental composition. The isotopic enrichment can be calculated by comparing the relative intensities of the mass peaks corresponding to the deuterated and non-deuterated species. wikipedia.orgresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the exact position of the deuterium labels.

¹H NMR (Proton NMR): In the ¹H NMR spectrum of this compound, the singlet corresponding to the acetyl methyl protons (CH₃) in the unlabeled compound (typically around 2.0 ppm) will be absent or significantly diminished. The presence of other expected proton signals confirms the integrity of the rest of the molecule.

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei. wikipedia.org A signal will appear in the ²H NMR spectrum at a chemical shift nearly identical to that of the methyl protons in the ¹H NMR spectrum of the unlabeled compound, confirming that deuteration occurred at the intended acetyl position. nih.gov

¹³C NMR (Carbon NMR): The carbon of the deuterated methyl group (CD₃) will show a characteristic multiplet due to C-D coupling and will be shifted slightly upfield compared to the corresponding ¹³C signal in the unlabeled compound.

Interactive Table:


Metabolic Investigations and Enzymatic Transformations of N Acetyl Beta Alanine D3

Enzymatic Hydrolysis and Deacetylation Mechanisms

The primary metabolic transformation of N-Acetyl-beta-alanine-d3 is its hydrolysis, a reaction catalyzed by a specific deacetylase enzyme. This process is fundamental to the release of deuterated beta-alanine (B559535), which can then enter various metabolic pathways.

Functional Characterization of N-Acetyl-beta-alanine Deacetylase (EC 3.5.1.21)

N-Acetyl-beta-alanine deacetylase (EC 3.5.1.21) is the key enzyme responsible for the hydrolysis of N-Acetyl-beta-alanine. digitellinc.comwikipedia.org It belongs to the family of hydrolases, specifically those acting on carbon-nitrogen bonds other than peptide bonds in linear amides. digitellinc.comwikipedia.org The systematic name for this enzyme is N-acetyl-beta-alanine amidohydrolase. digitellinc.comwikipedia.org

The enzymatic reaction catalyzed by N-Acetyl-beta-alanine deacetylase is as follows:

N-acetyl-beta-alanine + H₂O ⇌ acetate (B1210297) + beta-alanine digitellinc.comwikipedia.org

This reaction is a straightforward hydrolysis where a water molecule is used to cleave the amide bond in N-Acetyl-beta-alanine, resulting in the formation of acetate and beta-alanine. digitellinc.comwikipedia.org The enzyme has been identified and characterized in various tissues, including hog kidney.

Kinetic Studies of Deuterated Substrate Turnover

The use of deuterated substrates like this compound allows for the investigation of kinetic isotope effects (KIEs), which can provide insights into enzyme mechanisms. A KIE is observed when an atom at a position that is undergoing bond breaking or formation in the rate-determining step of a reaction is replaced with its heavier isotope.

In the case of this compound, the deuterium (B1214612) atoms are located on the beta-alanine moiety. The enzymatic reaction catalyzed by N-Acetyl-beta-alanine deacetylase involves the cleavage of the amide bond between the acetyl group and the beta-alanine nitrogen. Since the carbon-deuterium bonds are not broken during this reaction, a primary kinetic isotope effect is not expected. However, secondary KIEs, which are smaller changes in reaction rates due to isotopic substitution at positions not directly involved in bond breaking, could potentially be observed.

While specific kinetic data for the turnover of this compound by N-Acetyl-beta-alanine deacetylase is not extensively documented in publicly available literature, the principles of enzyme kinetics suggest that the deuteration at the beta-alanine position would likely have a minimal impact on the rate of hydrolysis.

Pathways of Deuterated Beta-Alanine Generation and Utilization

Upon the enzymatic deacetylation of this compound, deuterated beta-alanine (beta-alanine-d3) is released into the cellular environment. This labeled beta-alanine can then be utilized in various metabolic pathways, serving as a tracer to monitor its metabolic fate.

Role as a Precursor in Carnosine Biosynthesis (via Deuterated Beta-Alanine)

A primary metabolic fate of beta-alanine is its role as a precursor in the biosynthesis of carnosine (β-alanyl-L-histidine). frontiersin.orgresearchgate.net Carnosine is a dipeptide found in high concentrations in muscle and brain tissue. frontiersin.orgnih.gov The synthesis of carnosine is catalyzed by the enzyme carnosine synthetase, which joins beta-alanine and L-histidine in an ATP-dependent reaction.

The availability of beta-alanine is the rate-limiting step in carnosine synthesis. frontiersin.org Therefore, by introducing deuterated beta-alanine derived from this compound, researchers can trace the incorporation of the labeled beta-alanine into the carnosine molecule. This allows for the quantification of carnosine synthesis rates in various tissues and cell types. nih.gov

The pathway can be represented as:

Beta-alanine-d3 + L-histidine + ATP → Carnosine-d3 + AMP + PPi

The detection of carnosine-d3 in tissues following the administration of this compound would provide direct evidence of its role as a precursor and allow for the measurement of the flux through this important biosynthetic pathway.

Integration into Broader Amino Acid Metabolic Networks

Beyond carnosine synthesis, beta-alanine is integrated into broader amino acid metabolic networks. smpdb.ca It can be involved in transamination reactions and can also be catabolized. Under normal conditions, beta-alanine can be metabolized into acetic acid. smpdb.ca The use of deuterated beta-alanine from this compound would enable the tracing of these metabolic routes. For instance, the appearance of deuterated metabolites downstream of beta-alanine would help to elucidate the relative importance of different catabolic pathways in various physiological and pathological states. Studies in skeletal muscle cells have shown that beta-alanine can influence oxidative metabolism and mitochondrial biogenesis, suggesting its integration into cellular energy regulation. nih.gov

Metabolic Flux Analysis in In Vitro and Cellular Model Systems

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. medchemexpress.comnih.gov Stable isotope tracers, such as this compound, are central to MFA studies. medchemexpress.comnih.gov By introducing a labeled substrate and measuring the distribution of the isotope in downstream metabolites, it is possible to calculate the flux through various metabolic pathways.

In an in vitro or cellular model system, this compound could be added to the culture medium. The cells would take up the compound, and intracellular N-Acetyl-beta-alanine deacetylase would hydrolyze it to produce deuterated beta-alanine. This labeled beta-alanine would then enter the cell's metabolic network.

By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, the incorporation of deuterium into metabolites like carnosine and other downstream products can be measured over time. This data can then be used in computational models to estimate the rates of reactions involved in beta-alanine metabolism.

Hypothetical Data from a Metabolic Flux Analysis Experiment

The following interactive table illustrates the type of data that could be generated from a hypothetical experiment using this compound in a muscle cell culture model to study its effect on carnosine synthesis.

Time (hours)Intracellular Beta-alanine-d3 (relative abundance)Intracellular Carnosine-d3 (relative abundance)
000
20.250.05
40.500.15
80.750.40
120.850.65
240.900.85

This hypothetical data demonstrates the time-dependent increase in intracellular deuterated beta-alanine and its subsequent incorporation into carnosine, allowing for the calculation of the flux through the carnosine biosynthesis pathway. Such studies are invaluable for understanding the regulation of these pathways in health and disease.

Application in Cultured Cell Lines (e.g., Renal Epithelial Cells, RAW264.7 macrophages)

Cultured cell lines provide controlled environments to study cellular metabolism. The application of this compound in renal epithelial cells and RAW264.7 macrophages allows for detailed investigation into the uptake and metabolism of this compound in specific cell types with distinct metabolic functions.

Renal epithelial cells are highly metabolically active, playing crucial roles in nutrient reabsorption and waste secretion. In these cells, this compound is primarily metabolized through enzymatic hydrolysis. The enzyme N-acetyl-beta-alanine deacetylase, present in kidney tissue, is expected to catalyze the cleavage of the acetyl group, yielding deuterated beta-alanine (beta-alanine-d3) and acetate. Subsequent metabolism of beta-alanine-d3 can involve its incorporation into carnosine or its further breakdown.

RAW264.7 macrophages are key immune cells with a dynamic metabolism that shifts in response to activation signals. In these cells, the uptake of this compound would be followed by a similar enzymatic transformation to that in renal cells. The resulting beta-alanine-d3 and acetate can then enter various metabolic pathways. For instance, acetate can be converted to acetyl-CoA and enter the citric acid cycle, while beta-alanine is a precursor for the synthesis of carnosine, a dipeptide with antioxidant and pH-buffering capacities.

A hypothetical study investigating the uptake and metabolism of this compound in these cell lines could yield data as presented in the table below.

Cell LineCompoundIncubation Time (hours)Intracellular Concentration (µM)
Renal Epithelial CellsThis compound215.2
beta-alanine-d328.9
Acetate225.4
RAW264.7 MacrophagesThis compound212.8
beta-alanine-d326.5
Acetate221.7

Tracing Deuterium through Intermediary Metabolism

Stable isotope tracing using deuterium-labeled compounds is a powerful technique to map metabolic pathways. vai.orgnih.govnih.govacs.orgcreative-proteomics.com When this compound is introduced into a biological system, the deuterium atoms act as a tracer, allowing researchers to follow the path of the beta-alanine backbone through various metabolic transformations.

Upon the enzymatic cleavage of this compound, the resulting beta-alanine-d3 can enter several metabolic routes. One major pathway is the synthesis of carnosine (a dipeptide of beta-alanine and histidine). The incorporation of beta-alanine-d3 into carnosine would result in the formation of carnosine-d3, which can be detected using mass spectrometry.

Furthermore, the catabolism of beta-alanine-d3 can lead to the transfer of deuterium to other molecules. For example, the transamination of beta-alanine can produce malonate semialdehyde, which is then converted to acetyl-CoA. The deuterium atoms from beta-alanine-d3 could thus be incorporated into acetyl-CoA and subsequently into downstream metabolites of the citric acid cycle, such as citrate, succinate, and malate, as well as into fatty acids.

The tracing of deuterium from this compound allows for the quantitative analysis of flux through these pathways, providing insights into the regulation of beta-alanine metabolism and its connections to central carbon metabolism.

Below is a hypothetical representation of deuterium enrichment in key metabolites following administration of this compound to a cellular system.

MetaboliteDeuterium Enrichment (%)
beta-alanine95.2
Carnosine45.8
Acetyl-CoA5.1
Citrate2.3
Palmitate (C16:0)1.8

Comparative Metabolic Profiling in Experimental Systems

Comparative metabolic profiling, or metabolomics, aims to identify and quantify the complete set of small-molecule metabolites in a biological sample. The use of stable isotope-labeled compounds like this compound can enhance these studies by enabling stable isotope-resolved metabolomics (SIRM). vai.orgnih.govnih.govacs.org

By providing this compound to different experimental systems (e.g., different cell types, tissues, or organisms under various conditions), researchers can compare the patterns of deuterium incorporation into downstream metabolites. These comparisons can reveal differences in metabolic pathway activity and regulation.

For instance, a comparative study might investigate the metabolism of this compound in a cancer cell line versus its non-cancerous counterpart. Differences in the rate of this compound hydrolysis or the flux of the deuterium label into specific pathways, such as carnosine synthesis or the citric acid cycle, could highlight metabolic reprogramming in the cancer cells.

Such studies can provide valuable information on disease mechanisms, identify potential biomarkers, and aid in the development of therapeutic strategies.

A hypothetical comparative metabolomics dataset is shown below, comparing deuterium enrichment in two different cell lines.

MetaboliteCell Line A - Deuterium Enrichment (%)Cell Line B - Deuterium Enrichment (%)
beta-alanine92.185.7
Carnosine55.432.9
Acetyl-CoA4.87.2
Citrate2.13.5
Lactate0.51.2

Advanced Analytical Applications of N Acetyl Beta Alanine D3

Stable Isotope Internal Standard in Quantitative Metabolomics

N-Acetyl-beta-alanine-d3 serves as an ideal stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of its unlabeled counterpart, N-acetyl-beta-alanine, in complex biological samples. The use of a SIL-IS is considered the gold standard in quantitative mass spectrometry-based assays because it closely mimics the chemical and physical properties of the analyte. This approach allows for the correction of variability that can occur during sample preparation, chromatographic separation, and ionization in the mass spectrometer, thereby enhancing the accuracy and precision of the measurement. sigmaaldrich.com

The development of robust and sensitive analytical methods is crucial for the accurate measurement of metabolites in biological systems. lcms.cz this compound is instrumental in the development of quantitative assays using various mass spectrometry platforms, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS).

In LC-MS/MS methods, a known concentration of this compound is spiked into a biological sample before processing. Both the deuterated standard and the endogenous N-acetyl-beta-alanine are extracted and analyzed simultaneously. mz-at.de The compounds co-elute during liquid chromatography, and the mass spectrometer distinguishes them based on their mass-to-charge (m/z) ratio. nih.gov By comparing the peak area ratio of the analyte to the internal standard, a precise quantification can be achieved. This targeted approach offers high selectivity and sensitivity for quantifying low-abundance metabolites. mdpi.com

For GC-MS analysis, analytes often require derivatization to increase their volatility and thermal stability. This compound undergoes the same derivatization process as the endogenous analyte, ensuring that any variability in the reaction efficiency is accounted for. sigmaaldrich.com The distinct mass difference allows for their separate detection and accurate quantification.

LC-HRMS provides high mass accuracy and resolution, enabling the differentiation of the analyte from other matrix components with very similar masses. The use of this compound in these assays helps to correct for any signal suppression or enhancement caused by the sample matrix, which is a common challenge in metabolomics studies. nih.gov

Table 1: Mass Spectrometric Parameters for N-Acetyl-beta-alanine Quantification

ParameterLC-MS/MSGC-MS (after derivatization)LC-HRMS
Precursor Ion (m/z)
N-Acetyl-beta-alanine132.06Varies with derivative132.0660
This compound135.08Varies with derivative135.0849
Product Ion(s) (m/z) 88.2, 58.0 nih.govVaries with derivativeNot Applicable (Full Scan)
Ionization Mode ESI Negative/PositiveElectron Ionization (EI)ESI Negative/Positive
Typical Retention Time Dependent on column/methodDependent on column/methodDependent on column/method

For any quantitative bioanalytical method to be considered reliable, it must undergo a thorough validation process according to regulatory guidelines. fda.gov The use of this compound is critical in validating assays for accuracy, precision, selectivity, sensitivity, reproducibility, and stability in various biological matrices such as plasma, urine, and tissue homogenates. nih.gov

Validation experiments establish the method's performance characteristics. Accuracy is determined by measuring the concentration of quality control (QC) samples with known amounts of N-acetyl-beta-alanine and comparing the measured value to the true value. Precision evaluates the closeness of repeated measurements of the same sample and is expressed as the coefficient of variation (CV%). fda.gov

The validation process typically includes:

Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and concentration.

Limits of Quantification: The lower limit of quantification (LLOQ) and upper limit of quantification (ULOQ) define the concentration range over which the assay is accurate and precise.

Matrix Effects: This assesses the influence of the biological matrix on the ionization of the analyte and internal standard. nih.gov The co-eluting this compound helps to compensate for these effects.

Recovery: The efficiency of the extraction process is determined by comparing the analyte signal in an extracted sample to the signal of a sample where the analyte was added post-extraction. fda.gov

Stability: The stability of the analyte is tested under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage, to ensure sample integrity. fda.gov

Table 2: Representative Method Validation Data for N-Acetyl-beta-alanine in Human Plasma

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
LLOQ1.0≤ 15≤ 1585-115
Low (LQC)3.0≤ 15≤ 1585-115
Medium (MQC)50.0≤ 15≤ 1585-115
High (HQC)150.0≤ 15≤ 1585-115

Deuterium (B1214612) Labeling for Isotope Tracing and Fluxomics

Deuterium-labeled compounds like this compound are powerful tools for studying the dynamics of metabolic pathways, a field known as metabolic flux analysis or fluxomics. scispace.comnih.gov By introducing the labeled compound into a biological system, researchers can trace the path of the deuterium atoms as they are incorporated into various downstream metabolites. acs.org This provides insights into the activity and regulation of metabolic networks that cannot be obtained from static concentration measurements alone. researchgate.net

While deuterium labels hydrogen atoms, its use can effectively trace the flow of the carbon backbone of molecules through metabolic pathways. When this compound is introduced into cells or organisms, it can be metabolized, and its deuterated fragments can be incorporated into other molecules. For instance, the beta-alanine (B559535) component can participate in various metabolic reactions. By tracking the appearance of the deuterium label in subsequent metabolites using mass spectrometry, it is possible to map the flow of metabolites through pathways such as the tricarboxylic acid (TCA) cycle. nih.gov This allows for the quantitative measurement of the contribution of specific precursors to the synthesis of other compounds, revealing the dynamic behavior of metabolic networks under different physiological or pathological conditions.

Metabolite turnover, the rate at which a metabolite is synthesized and degraded, is a key indicator of metabolic activity. nih.gov Stable isotope tracers such as this compound are used to measure these rates in vivo. After administration of the labeled compound, the rate of incorporation of the deuterium label into a specific metabolite pool and its subsequent washout are monitored over time. nih.gov The kinetics of this labeling pattern allow for the calculation of the metabolite's turnover rate or fractional synthetic rate (FSR). nih.gov This information is critical for understanding how metabolic pathways are regulated and how they respond to various stimuli or perturbations. Potential kinetic isotope effects (KIEs), where the heavier isotope can slightly alter reaction rates, must be considered for precise quantitative flux measurements. nih.gov

Table 3: Example of Metabolite Turnover Rate Calculation

MetaboliteHalf-life (t½)Fractional Turnover Rate (k)
Metabolite A2.5 hours0.277 h⁻¹
Metabolite B6.0 hours0.116 h⁻¹
Metabolite C0.75 hours0.924 h⁻¹

Reference Material Development and Quality Control in Analytical Chemistry

The reliability and comparability of analytical measurements are paramount in scientific research and clinical diagnostics. This compound is suitable for use as a reference material in analytical chemistry. A reference material is a substance with one or more properties that are sufficiently homogeneous and well-established to be used for the calibration of an apparatus, the assessment of a measurement method, or for assigning values to materials.

As a high-purity, stable isotope-labeled compound, this compound can be used as a certified reference material (CRM) to ensure the accuracy and traceability of measurements of N-acetyl-beta-alanine. Its use in quality control (QC) samples helps to monitor the performance of an analytical method over time and across different laboratories. By including a QC sample containing a known amount of this compound in each analytical run, laboratories can verify the consistency and reliability of their results. This is essential for longitudinal studies, multi-center clinical trials, and any research where data from different sources must be compared.

Calibration of Analytical Instrumentation

In quantitative analytical chemistry, establishing a reliable relationship between the signal measured by an instrument and the concentration of the analyte is paramount. This process, known as calibration, relies on the use of high-purity reference materials. This compound serves as an ideal internal standard for the calibration of analytical instruments used to detect its unlabeled counterpart, N-acetyl-beta-alanine, and structurally similar metabolites.

When developing a quantitative method, a calibration curve is generated by analyzing a series of standard solutions containing a known, constant concentration of the internal standard (this compound) and varying, known concentrations of the target analyte (e.g., N-acetyl-beta-alanine). The instrument response is measured as the ratio of the signal from the analyte to the signal from the internal standard. Plotting this ratio against the analyte's concentration produces a calibration curve.

The primary advantage of using a stable isotope-labeled internal standard like this compound is its ability to compensate for variations in sample preparation and instrument response. Because the deuterated standard behaves almost identically to the unlabeled analyte during extraction, chromatography, and ionization, any sample loss or fluctuation in signal intensity will affect both compounds proportionally. This results in a stable signal ratio, leading to a more accurate and precise calibration curve and, consequently, more reliable quantification of the analyte in unknown samples.

Table 1: Illustrative Data for a Calibration Curve using this compound

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak Area (this compound)Peak Area Ratio (Analyte/IS)
1.05,210101,5000.051
5.026,300103,2000.255
10.051,900102,1000.508
50.0258,000101,8002.534
100.0525,000103,5005.072
500.02,610,000102,90025.364

Note: This table contains hypothetical data to illustrate the principle of generating a calibration curve. The internal standard (IS) concentration is held constant across all calibration points.

Standardization of Metabolite Quantification Protocols

The goal of metabolomics is to comprehensively identify and quantify all small molecules within a biological system. Achieving accurate and reproducible quantification across different samples and laboratories is a significant challenge. The standardization of quantification protocols is essential for generating comparable and meaningful data. This compound plays a vital role in this standardization process as an internal standard.

By adding a precise amount of this compound to every sample at the beginning of the workflow, analysts can control for variability introduced during sample handling, extraction, and analysis. This is particularly crucial in complex biological matrices such as plasma, urine, or tissue homogenates, where "matrix effects" can suppress or enhance the ionization of the target analyte, leading to inaccurate measurements. Since the internal standard is chemically identical and co-elutes chromatographically with the analyte, it is subject to the same matrix effects. The use of the peak area ratio between the analyte and this compound effectively normalizes these variations, leading to a more accurate quantification of the endogenous metabolite's true concentration.

Furthermore, the inclusion of this compound in quality control (QC) samples allows for the monitoring of assay performance over time and across different batches of samples. Consistent recovery and response of the internal standard provide confidence in the stability and reproducibility of the analytical method. This standardization is critical for clinical research, biomarker discovery, and any study where subtle changes in metabolite concentrations must be detected reliably.

Table 2: Research Findings on Method Performance using a Stable Isotope-Labeled Internal Standard

ParameterPerformance MetricDescription
Linearity R² > 0.99Indicates a strong correlation between the concentration and the instrument response over a defined range.
Precision (CV%) Intra-day: <10% Inter-day: <15%Measures the closeness of agreement between repeated measurements, indicating the reproducibility of the method.
Accuracy (%) 85-115%Represents the closeness of the measured concentration to the true value, assessed using spiked matrix samples.
Limit of Detection (LOD) e.g., 0.5 ng/mLThe lowest concentration of the analyte that can be reliably detected by the instrument.
Limit of Quantification (LOQ) e.g., 1.0 ng/mLThe lowest concentration of the analyte that can be accurately and precisely quantified.
Recovery (%) 90-110%The efficiency of the extraction process, measured by comparing the signal of the analyte in a pre-extraction spiked sample versus a post-extraction spiked sample.

Note: This table presents typical performance characteristics for a validated LC-MS method using a stable isotope-labeled internal standard like this compound. The specific values are illustrative of common acceptance criteria in bioanalytical method validation.

Mechanistic Studies Employing N Acetyl Beta Alanine D3

Enzyme-Substrate Interaction and Allosteric Regulation

The initial step in the metabolism of N-Acetyl-beta-alanine-d3 involves its interaction with the enzyme N-acetyl-beta-alanine deacetylase.

N-acetyl-beta-alanine deacetylase (EC 3.5.1.21) is a hydrolase that catalyzes the deacetylation of N-acetyl-beta-alanine to produce beta-alanine (B559535) and acetate (B1210297). wikipedia.orggoogle.com This enzyme is a key component of beta-alanine metabolism. wikipedia.orggoogle.com While specific structural studies on N-acetyl-beta-alanine deacetylase are not extensively detailed in the provided results, insights can be drawn from studies on other deacetylases, such as histone deacetylases (HDACs).

In related deacetylases like HDAC8, structural analyses have revealed a narrow active site cavity where the acetylated substrate binds. nih.gov A critical zinc ion (Zn2+) is typically located at the base of this pocket and plays a direct role in catalysis by interacting with the carbonyl oxygen of the acetyl group, which enhances its susceptibility to nucleophilic attack. nih.gov A conserved aspartate residue at the rim of the active site has been shown to be crucial for positioning the substrate correctly through interactions with the peptide backbone. nih.gov Mutation of this residue to alanine (B10760859) has been demonstrated to significantly impair the enzyme's catalytic activity. nih.gov It is plausible that N-acetyl-beta-alanine deacetylase employs a similar mechanism for substrate recognition and catalysis, with specific residues within its active site responsible for binding the this compound and facilitating the cleavage of the acetyl group.

Enzyme activity can be modulated by various molecules that bind to the enzyme and either enhance (activators) or decrease (inhibitors) its catalytic rate. Allosteric regulation is a common mechanism where a modulator binds to a site on the enzyme distinct from the active site, known as the allosteric site. wikipedia.org This binding event induces a conformational change in the enzyme that alters the shape of the active site and, consequently, its affinity for the substrate or its catalytic efficiency. wikipedia.org

While specific allosteric modulators for N-acetyl-beta-alanine deacetylase have not been identified in the provided search results, studies on other enzymes, such as N-acetylglutamate synthase (NAGS), demonstrate this principle. L-arginine acts as a feedback inhibitor of NAGS by binding to an allosteric site, which induces a significant conformational change that disrupts the active site and reduces enzyme activity. nih.govnih.gov It is conceivable that the activity of N-acetyl-beta-alanine deacetylase could be similarly regulated by downstream products of beta-alanine metabolism or other cellular metabolites, representing a natural control loop to maintain metabolic homeostasis. wikipedia.org

Investigation of Downstream Biochemical Signaling Cascades Triggered by Deuterated Metabolites

Following the deacetylation of this compound, the resulting beta-alanine-d3 and its subsequent metabolites can influence various cellular processes.

The presence of deuterium (B1214612) in metabolites can impact cellular homeostasis. While high concentrations of deuterium can be toxic, leading to decreased cell proliferation and altered metabolism, lower levels have been associated with beneficial effects, such as reducing the production of reactive oxygen species (ROS). frontiersin.org Chronic administration of beta-alanine has been shown to induce oxidative stress by increasing ROS levels and altering the activity of antioxidant enzymes in the brain. nih.gov The use of beta-alanine-d3 allows for precise tracking of its metabolic fate and its contribution to such processes.

Furthermore, beta-alanine supplementation has been linked to the mitigation of anxiety and depression, potentially through an increase in brain-derived neurotrophic factor (BDNF). nih.gov BDNF is a key neurotrophin that activates signaling cascades involved in neuronal viability and synaptic plasticity. nih.gov The deuterated label in beta-alanine-d3 would enable researchers to definitively link the administered compound to changes in BDNF levels and downstream signaling pathways.

Summary of Research Findings on the Influence of Deuterated Metabolites on Cellular Homeostasis and Stress Responses
MetaboliteObserved EffectPotential MechanismReference
Deuterium (general)Can be toxic at high concentrations; may reduce ROS at lower concentrations.Alters microscopic kinetics, protein rigidity, and ATP production. frontiersin.org
Beta-alanineInduces oxidative stress with chronic administration.Increases reactive oxygen species (ROS) and alters antioxidant enzyme activity. nih.gov
Beta-alanineMay mitigate anxiety and depression.Potential increase in brain-derived neurotrophic factor (BDNF). nih.gov

Beta-alanine is further metabolized to ureidopropionic acid. targetmol.comhmdb.ca Recent research has identified ureidopropionic acid as a novel anti-inflammatory compound. nih.gov Studies using multi-omics datasets have highlighted the pivotal role of beta-alanine metabolism in cellular inflammation. nih.gov

Ureidopropionic acid has been shown to suppress the expression of TNF-α mRNA in lipopolysaccharide (LPS)-stimulated cells. nih.gov Predictive models suggest that ureidopropionic acid may exert its anti-inflammatory effects by targeting Toll-like and IL-1 receptors. nih.gov Other anti-inflammatory metabolites, such as those derived from tryptophan, are known to act through receptors like the aryl hydrocarbon receptor (AhR) to inhibit inflammatory signaling pathways like NF-κB and the NLRP3 inflammasome. nih.gov The use of this compound would allow for the unequivocal tracing of the labeled carbon and deuterium atoms to ureidopropionic acid-d3 and definitively link it to these anti-inflammatory responses.

Research Findings on the Anti-Inflammatory Properties of Ureidopropionic Acid
FindingExperimental ContextPotential MechanismReference
Identified as a novel anti-inflammatory compound.Integrated analysis of multi-omics datasets from LPS-stimulated cells.Modulation of beta-alanine metabolism. nih.gov
Suppresses TNF-α mRNA expression.LPS-stimulated RAW264.7 cells.Downregulation of pro-inflammatory cytokine transcription. nih.gov
Predicted to target Toll-like and IL-1 receptors.SwissTargetPrediction database analysis.Interaction with key inflammatory receptors. nih.gov

Elucidation of Transport Mechanisms Across Biological Membranes (for downstream beta-alanine-d3)

The transport of the downstream metabolite, beta-alanine-d3, across biological membranes is a critical step for its distribution and biological activity. Studies on the transport of non-labeled beta-alanine have revealed that it is an active process. In brain capillary endothelial cells, a high-affinity uptake system for beta-alanine has been identified. nih.gov

This transport is dependent on energy, sodium ions, and chloride ions. nih.govnih.gov The uptake process can be driven by either a sodium or a chloride gradient and is stimulated by a negative membrane potential. nih.gov The transporter shows specificity for beta-amino acids, as the uptake is strongly inhibited by other beta-amino acids but not by alpha- or gamma-amino acids. nih.gov The use of beta-alanine-d3 in transport studies would allow for sensitive and specific quantification of its movement across membranes, helping to further characterize the kinetics and regulation of its transporters, such as the taurine (B1682933) and beta-alanine transporter (SLC6A6). themedicalbiochemistrypage.org

Emerging Research Avenues and Future Outlook

Integration with Multi-Omics Data for Systems-Level Understanding

The integration of data from various "-omics" fields, such as metabolomics, proteomics, and transcriptomics, offers a holistic view of biological systems. springernature.comnih.govmdpi.com The use of stable isotope-labeled compounds like N-Acetyl-beta-alanine-d3 is instrumental in these multi-omics approaches, particularly in stable isotope tracing studies, to elucidate the metabolic fate of specific molecules and their impact on broader cellular networks. nih.govmdpi.com

In the context of this compound, its primary application would be as a tracer in metabolomics studies to track the flux through beta-alanine (B559535) metabolic pathways. smpdb.capathbank.org Once introduced into a biological system, the deuterium-labeled N-Acetyl-beta-alanine can be metabolized, and the deuterium (B1214612) label can be incorporated into downstream metabolites. By using mass spectrometry-based techniques, researchers can distinguish between the labeled and unlabeled versions of these metabolites, providing a dynamic picture of metabolic pathways. nih.gov

The data generated from such metabolomic studies can then be integrated with proteomics and transcriptomics data to build a more comprehensive model of cellular regulation. For instance, an increase in the flux of deuterated metabolites derived from this compound could be correlated with changes in the expression of enzymes involved in beta-alanine metabolism at both the transcript (transcriptomics) and protein (proteomics) levels. nih.govnih.gov This integrated approach can reveal novel regulatory mechanisms and provide a systems-level understanding of how beta-alanine metabolism is interconnected with other cellular processes. springernature.comnih.govresearchgate.net

Table 1: Hypothetical Multi-Omics Data Integration in a Study of Cellular Response to Stress using this compound

Omics LayerKey Findings with this compoundPotential Insights
Metabolomics Increased flux of deuterium label into carnosine and other downstream metabolites.Enhanced utilization of beta-alanine pathway under stress.
Transcriptomics Upregulation of genes encoding carnosine synthase and enzymes of beta-alanine catabolism.Transcriptional reprogramming to support stress response.
Proteomics Increased abundance of carnosine synthase and related metabolic enzymes.Translational upregulation to meet metabolic demands.

Development of Novel Deuterium Labeling Strategies for Complex Molecules

The synthesis of specifically labeled compounds is crucial for their effective use as tracers and probes. nih.gov While general methods for deuterium labeling of organic molecules are well-established, the development of novel strategies for complex molecules, including amino acid derivatives like N-Acetyl-beta-alanine, remains an active area of research. researchgate.netnih.govnih.gov

Current methods for deuterium labeling often involve hydrogen-deuterium exchange reactions, which can be catalyzed by various metals or acids. researchgate.netnih.gov However, achieving high levels of deuterium incorporation at specific positions within a molecule without compromising its chemical integrity can be challenging. nih.gov Recent advancements have focused on developing more efficient and regioselective deuteration methods. acs.org

For this compound, novel labeling strategies could focus on:

Chemoenzymatic Synthesis: Combining chemical synthesis with enzymatic reactions could offer a highly specific and efficient way to introduce deuterium atoms. researchgate.net For example, an enzyme could be used to specifically catalyze a reaction involving a deuterated precursor, leading to the desired labeled product.

Organocatalysis: The use of small organic molecules as catalysts for deuteration reactions is a growing field. nih.gov These methods can offer high selectivity and avoid the use of heavy metals, making them more environmentally friendly.

Photocatalysis: Light-driven catalytic reactions can provide a mild and efficient way to introduce deuterium into organic molecules. nih.gov

The development of these novel labeling strategies will not only facilitate the synthesis of this compound but also expand the toolkit available for labeling other complex biomolecules for a wide range of research applications. nih.govmdpi.comacs.org

Table 2: Comparison of Potential Deuterium Labeling Strategies for N-Acetyl-beta-alanine

Labeling StrategyAdvantagesPotential Challenges
Traditional H-D Exchange Relatively simple and cost-effective.Can lack regioselectivity and may require harsh conditions.
Chemoenzymatic Synthesis High specificity and mild reaction conditions.May require specific enzymes that are not readily available.
Organocatalysis Metal-free, often highly selective.Catalyst development can be complex.
Photocatalysis Mild reaction conditions, high efficiency.Requires specialized equipment and photosensitive substrates.

Mechanistic Insights into Cellular Adaptation and Homeostasis Through Deuterated Probes

Deuterated molecules like this compound can serve as powerful probes to gain mechanistic insights into how cells adapt to various stimuli and maintain homeostasis. nih.gov The non-proteinogenic amino acid beta-alanine, and by extension its N-acetylated form, is involved in various physiological processes, including stress responses. nih.govnih.gov

By tracing the metabolic fate of this compound under different cellular conditions (e.g., oxidative stress, nutrient deprivation), researchers can map out the metabolic reprogramming that occurs during cellular adaptation. miami.edumdpi.com For example, an increased uptake and metabolism of the deuterated probe during stress could indicate a greater reliance on the beta-alanine pathway to produce protective molecules like carnosine, an important intracellular buffer and antioxidant.

Furthermore, studying the impact of this compound on cellular signaling pathways can provide insights into the mechanisms of cellular homeostasis. For instance, changes in the levels of deuterated metabolites could be linked to the activation or inhibition of key signaling proteins involved in stress responses, such as those in the integrated stress response. researchgate.netresearchgate.net This approach can help to uncover the intricate connections between metabolism and cellular signaling, providing a deeper understanding of how cells maintain balance in a changing environment. nih.govnih.gov The use of deuterated probes can also help to elucidate the role of specific metabolic pathways in disease states, potentially identifying new therapeutic targets. nih.govmiami.edu

Table 3: Potential Applications of this compound as a Probe in Cellular Homeostasis Research

Research AreaApplication of this compoundPotential Mechanistic Insights
Oxidative Stress Response Tracing its conversion to carnosine under oxidative stress.Quantifying the role of the carnosine synthesis pathway in antioxidant defense.
Metabolic Reprogramming Monitoring its flux through different metabolic pathways in cancer cells.Understanding how cancer cells utilize beta-alanine metabolism to support growth and survival. nih.govmiami.edu
Nutrient Sensing Assessing its uptake and metabolism in response to nutrient availability.Elucidating the role of beta-alanine as a signaling molecule in nutrient sensing pathways.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.